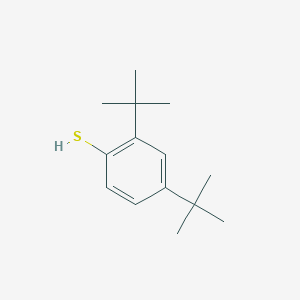

2,4-Di-tert-butylthiophenol

説明

Contextualization of Substituted Thiophenols in Organic Chemistry Research

Substituted thiophenols, which feature various functional groups on the aromatic ring, have garnered considerable attention in organic chemistry. The nature and position of these substituents profoundly influence the compound's electronic properties, reactivity, and steric hindrance, allowing for the fine-tuning of its chemical behavior. This tailored approach has led to the development of a vast library of thiophenol derivatives with specific applications. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the acidity of the thiol proton and the nucleophilicity of the thiolate anion, which is crucial for their role in various chemical transformations. google.com

Methods for the synthesis of substituted thiophenols are diverse and include the reduction of sulfonyl chlorides, the dealkylation of thioethers, and diazotization methods. google.com More contemporary approaches focus on metal-catalyzed cross-coupling reactions, offering milder and more efficient routes. organic-chemistry.org For example, a copper(I)-catalyzed coupling of aryl iodides with sulfur powder provides a direct pathway to a wide range of substituted aryl thiols. organic-chemistry.org The reactivity of substituted thiophenols is also a subject of extensive research, with studies exploring their oxidation to disulfides, their role in nucleophilic aromatic substitution, and their application in the synthesis of sulfur-containing heterocycles. rsc.orgresearchgate.net

Overview of the Research Landscape for Thiophenol Derivatives

The research landscape for thiophenol derivatives is broad and dynamic, with applications spanning from materials science to medicinal chemistry. In polymer chemistry, thiophenols are utilized as chain transfer agents in radical polymerization and as antioxidants to prevent the degradation of polymers. guidechem.com Their ability to scavenge free radicals makes them effective stabilizers in plastics and rubbers.

In the pharmaceutical and agrochemical industries, thiophenol derivatives are key intermediates in the synthesis of a variety of bioactive molecules. google.comjustdial.com Their incorporation into drug candidates can enhance biological activity and modulate pharmacokinetic properties. Furthermore, the unique properties of thiophenols have led to their use in the development of dyes, corrosion inhibitors, and photosensitive materials. google.com The ongoing exploration of new synthetic methodologies and applications continues to expand the importance of this class of compounds in modern chemistry. github.com

Identification of Knowledge Gaps and Research Significance for 2,4-Di-tert-butylthiophenol

While the broader class of substituted thiophenols is well-studied, specific derivatives such as 2,4-Di-tert-butylthiophenol present a more focused area of investigation. Much of the available information centers on its phenolic analog, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), which is a widely used antioxidant and intermediate. wikipedia.orgvinatiorganics.com 2,4-DTBP is known for its role in the production of other antioxidants like tris(2,4-di-tert-butylphenyl)phosphite (Antioxidant 168) and in the synthesis of UV light stabilizers. wikipedia.orgvinatiorganics.commdpi.com

However, specific and detailed research findings directly on 2,4-Di-tert-butylthiophenol are less prevalent in publicly accessible literature. While its synthesis and properties can be inferred from general knowledge of thiophenol chemistry, dedicated studies on its unique reactivity, potential applications, and comparative performance against its phenol (B47542) counterpart are not as extensively documented. This represents a knowledge gap. The research significance of focusing on 2,4-Di-tert-butylthiophenol lies in the potential for discovering new applications or improved performance in areas where its phenol analog is already established. For instance, the sulfur atom in the thiophenol may offer different antioxidant mechanisms or improved compatibility in certain polymer matrices. A thorough investigation into its specific chemical profile is therefore warranted to unlock its full potential.

Chemical Profile of 2,4-Di-tert-butylthiophenol

| Property | Value |

| Molecular Formula | C₁₄H₂₂S |

| Molecular Weight | 222.39 g/mol |

| CAS Number | 19728-43-9 |

| Appearance | Data not readily available, likely a liquid or low-melting solid |

| Boiling Point | Data not readily available |

| Melting Point | Data not readily available |

| Density | Data not readily available |

Note: Experimental data for the physical properties of 2,4-Di-tert-butylthiophenol is not widely available in the searched sources. The data for its phenol analog, 2,4-di-tert-butylphenol, is well-documented.

Synthesis of 2,4-Di-tert-butylthiophenol

The synthesis of 2,4-Di-tert-butylthiophenol is not explicitly detailed in the provided search results. However, general methods for the synthesis of substituted thiophenols can be applied. A common industrial route to the precursor, 2,4-di-tert-butylphenol, involves the Friedel–Crafts alkylation of phenol with isobutylene (B52900), catalyzed by a strong acid like triflic acid or solid acids such as zeolites. wikipedia.org

A plausible synthetic route to 2,4-Di-tert-butylthiophenol would likely involve the conversion of the hydroxyl group of 2,4-di-tert-butylphenol to a thiol group. Alternatively, direct thiolation of a suitably activated 1,3-di-tert-butylbenzene (B94130) derivative could be another synthetic pathway.

Structure

3D Structure

特性

IUPAC Name |

2,4-ditert-butylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22S/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJAQOIIEMFTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)S)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334114 | |

| Record name | 2,4-Di-tert-butylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19728-43-9 | |

| Record name | 2,4-Di-tert-butylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Di Tert Butylthiophenol

Exploration of Established Thiophenol Synthesis Routes

Several classical methods for synthesizing thiophenols can be adapted for the preparation of 2,4-Di-tert-butylthiophenol. One common approach involves the reduction of corresponding benzenesulfonyl chlorides. For instance, benzenesulfonyl chloride can be reduced using zinc to yield thiophenol. wikipedia.org Another established route is the reaction of elemental sulfur with an organometallic reagent like a phenyl magnesium halide or phenyllithium, followed by acidification. wikipedia.org

The Leuckart thiophenol reaction presents another viable, albeit less direct, pathway. This method starts with an aniline (B41778) derivative, which is converted to a diazonium salt and then reacted with a xanthate. wikipedia.org Additionally, the reaction of sodium sulfide (B99878) with triazenes in an organic solvent can also produce thiophenols. wikipedia.org

A prominent method for converting phenols to thiophenols is the Newman-Kwart rearrangement. wikipedia.orgorganic-chemistry.org This intramolecular reaction involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the corresponding thiophenol. wikipedia.orgorganic-chemistry.org The starting phenol (B47542) is first deprotonated and then reacted with a thiocarbamoyl chloride to form the O-aryl thiocarbamate intermediate. wikipedia.org

Development of Targeted Synthetic Strategies for 2,4-Di-tert-butylthiophenol

The synthesis of 2,4-Di-tert-butylthiophenol often begins with the readily available precursor, 2,4-di-tert-butylphenol (B135424). wikipedia.orgvinatiorganics.com This starting material is produced through the Friedel-Crafts alkylation of phenol with isobutylene (B52900), catalyzed by a strong acid. wikipedia.org

A key strategy for converting 2,4-di-tert-butylphenol to its thiophenol analogue is the Newman-Kwart rearrangement. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for synthesizing thiophenols from phenols. wikipedia.orgorganic-chemistry.orgchem-station.com The process involves converting the phenol into an O-aryl dialkylthiocarbamate, which is then heated to induce rearrangement to the S-aryl isomer. wikipedia.org Subsequent hydrolysis yields the desired thiophenol. wikipedia.org The driving force for this rearrangement is the thermodynamically favorable conversion of a C=S bond to a C=O bond. organic-chemistry.org

Analysis of Patent Literature for Synthetic Approaches

Patent literature reveals several industrial approaches to the synthesis of thiophenols and their precursors. One patented method describes the preparation of thiophenols from phenols by first reacting the phenol with thiophosgene (B130339) to create an aryl chlorothionoformate. This intermediate undergoes a halogen exchange with an alkali metal fluoride (B91410) to form a fluorothionoformate, which is then rearranged by heating to a fluorothiolformate. Hydrolysis of this compound yields the final thiophenol. google.com

Another patent details a process for producing 2,4-di-tert-butylphenol, a key starting material, by reacting phenol with isobutylene in the presence of an acid-supported alumina (B75360) catalyst. google.com The reaction conditions, such as temperature and the ratio of reactants, are optimized to favor the formation of the desired 2,4-disubstituted product. google.com A different patent focuses on improving the alkylation process by modifying the feeding sequence of raw materials and catalyst, and by carefully controlling the reaction temperature to enhance the transformation efficiency and increase the content of 2,4-di-tert-butylphenol in the resulting alkylation liquid. google.com Furthermore, a patent discloses a clean production method for 2,4-di-tert-butylphenol using a transition metal oxide-doped molecular sieve as a catalyst, which is noted for its high catalytic activity and selectivity, reducing the formation of byproducts. google.com

Optimization of Reaction Parameters and Process Efficiency

The efficiency of synthesizing 2,4-Di-tert-butylthiophenol is highly dependent on the optimization of reaction parameters. For the crucial Newman-Kwart rearrangement step, high temperatures, typically between 200 to 300 °C, are often necessary. wikipedia.orgchem-station.com The choice of solvent can also play a significant role; polar solvents or the use of electrolytes can stabilize the zwitterionic intermediate and improve product yields. organic-chemistry.org Solvents like diphenyl ether, DMA, and NMP are often used due to their polarity and high boiling points. organic-chemistry.org

To mitigate the harsh conditions of the traditional thermal Newman-Kwart rearrangement, alternative methods have been developed. These include palladium-catalyzed and photoredox-catalyzed processes, which allow the reaction to proceed at much milder temperatures, such as 100 °C for the palladium-catalyzed reaction and ambient temperature for the photoredox method. wikipedia.orgchem-station.com Microwave irradiation has also been employed to achieve the necessary high temperatures for the rearrangement, and has even been successfully used with water as the solvent. rsc.org

For the initial synthesis of the 2,4-di-tert-butylphenol precursor, optimization of the alkylation reaction is key. Studies have investigated the effects of reaction temperature, feedstock composition, and catalyst composition to maximize the conversion of phenol and the selectivity for the desired 2,4-disubstituted product. researchgate.net Statistical methods, such as the Taguchi method, have been applied to systematically optimize multiple reaction parameters to achieve high yields. researchgate.net

Sustainable and Green Chemistry Aspects in Thiophenol Production

The principles of green and sustainable chemistry are increasingly being applied to chemical manufacturing to reduce environmental impact and improve safety. orionpharma.comitrcweb.org This involves designing processes that minimize waste, use less hazardous substances, and are energy efficient. fatfinger.io

In the context of thiophenol synthesis, traditional methods often involve harsh reagents and produce significant waste. For example, the reduction of benzenesulfonyl chlorides can use large amounts of reducing agents and generate inorganic byproducts. google.com The Newman-Kwart rearrangement, while effective, traditionally requires high temperatures, which is energy-intensive. wikipedia.org

Efforts to make thiophenol synthesis greener include the development of catalytic systems that operate under milder conditions, thereby reducing energy consumption. chem-station.com The use of water as a solvent in microwave-assisted Newman-Kwart rearrangements is a significant step towards a more sustainable process. rsc.org Furthermore, the development of recyclable catalysts for the synthesis of the 2,4-di-tert-butylphenol precursor aligns with the principles of green chemistry by minimizing waste. google.com The overarching goal is to develop chemical processes that are not only efficient and economically viable but also environmentally benign. unep.org

Chemical Reactivity and Mechanistic Investigations of 2,4 Di Tert Butylthiophenol

Investigations into Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the aromatic ring in 2,4-di-tert-butylthiophenol towards electrophilic substitution is governed by the directing effects of the thiol and tert-butyl substituents. The thiol group is an ortho, para-directing activator, while the alkyl tert-butyl groups are also ortho, para-directing activators. In electrophilic aromatic substitution, the incoming electrophile will be directed to the positions activated by these groups. However, the steric bulk of the tert-butyl group at position 2 significantly hinders electrophilic attack at the adjacent ortho position (position 3). Similarly, the tert-butyl group at position 4 blocks that site. This leaves position 6 (ortho to the thiol) and position 5 (meta to the thiol) as the most likely sites for substitution. Given the strong ortho-directing nature of the thiol group, position 6 is the most probable site for electrophilic attack.

The synthesis of the analogous 2,4-di-tert-butylphenol (B135424) is typically achieved through a Friedel-Crafts alkylation of phenol (B47542) with isobutylene (B52900). wikipedia.org This reaction highlights the strong activating and directing effect of the hydroxyl group, leading to substitution at the ortho and para positions. A similar principle applies to the synthesis of 2,4-di-tert-butylthiophenol from thiophenol.

Nucleophilic substitution reactions primarily involve the thiol group. The sulfur atom in 2,4-di-tert-butylthiophenol possesses lone pairs of electrons, making it a potent nucleophile, especially after deprotonation to the thiolate anion. The thiolate can readily participate in SN2 reactions with alkyl halides to form the corresponding thioethers. The steric hindrance from the ortho-tert-butyl group can influence the rate of these reactions compared to less hindered thiophenols.

Characterization of Thiol Group Oxidation Chemistry

The thiol group of 2,4-di-tert-butylthiophenol is susceptible to oxidation. A common oxidation reaction for thiols is the formation of a disulfide bond. In the presence of oxidizing agents, two molecules of the thiophenol can couple to form bis(2,4-di-tert-butylphenyl) disulfide. This reaction proceeds via the formation of a thiophenoxy radical intermediate, which then dimerizes.

Research on the more sterically hindered 2,4,6-tri-tert-butylthiophenol has shown that upon reaction with peroxy radicals, the corresponding thiophenoxy radical is formed, which subsequently dimerizes to the disulfide. cdnsciencepub.com This suggests a similar pathway for 2,4-di-tert-butylthiophenol. The oxidation can be achieved using various oxidants, and photocatalyzed aerobic oxidation has also been demonstrated as an effective method for converting thiols to disulfides. acs.org

Furthermore, electrochemical studies on related sterically hindered phenols indicate that they are easily oxidized. wikipedia.org By analogy, 2,4-di-tert-butylthiophenol is expected to be readily oxidized electrochemically, first to the thiophenoxy radical and potentially to further oxidized species at higher potentials.

Study of Radical Reaction Pathways Involving 2,4-Di-tert-butylthiophenol

2,4-Di-tert-butylthiophenol, much like its phenol analog, can act as a radical scavenger. This activity is central to its role as an antioxidant. The reaction involves the donation of a hydrogen atom from the thiol group to a reactive radical species, such as a peroxyl radical (ROO•), to form a more stable 2,4-di-tert-butylthiophenoxy radical (ArS•) and a hydroperoxide (ROOH).

The reaction can be represented as: ArSH + ROO• → ArS• + ROOH

The effectiveness of this process is enhanced by the stability of the resulting thiophenoxy radical. The steric hindrance provided by the ortho-tert-butyl group helps to protect the radical center from further reactions, increasing its lifetime. Studies on 2,4,6-tri-tert-butylthiophenol have shown that it reacts rapidly with one peroxy radical per molecule. cdnsciencepub.com The primary fate of the resulting sterically hindered thiophenoxy radical is dimerization to form the disulfide, which is itself a weak inhibitor of oxidation. cdnsciencepub.com This dimerization effectively terminates the radical chain reaction.

The analogous 2,4-di-tert-butylphenol is known to participate in radical carbon-carbon dimerization reactions, indicating the propensity of the corresponding radical to engage in coupling reactions. researchgate.net

Analysis of Acid-Base Equilibria and Thiolate Formation

The thiol group in 2,4-di-tert-butylthiophenol is acidic and can donate its proton to a base to form the corresponding 2,4-di-tert-butylthiophenolate anion. The acidity of thiophenols is generally greater than that of the corresponding phenols due to the weaker S-H bond compared to the O-H bond and the ability of the larger sulfur atom to better stabilize the negative charge.

| Compound | Functional Group | Reported/Expected pKa |

|---|---|---|

| 2,4-Di-tert-butylphenol | Phenolic -OH | 11.6 wikipedia.org |

| 2,4-Di-tert-butylthiophenol | Thiol -SH | Expected to be lower than 11.6 |

The formation of the thiolate anion is a critical step in many of the nucleophilic reactions of 2,4-di-tert-butylthiophenol, as the thiolate is a much stronger nucleophile than the neutral thiol.

Kinetic and Thermodynamic Profiling of Key Reactions

Kinetic studies on the antioxidant activity of sterically hindered thiophenols provide insight into the reaction rates of 2,4-di-tert-butylthiophenol with radical species. For example, in the autoxidation of substrates like cumene, the introduction of 2,4,6-tri-tert-butylthiophenol leads to a distinct induction period, after which the rate of oxidation increases. cdnsciencepub.com This indicates that the thiophenol is effectively consumed as it inhibits the oxidation process. The length of the induction period and the rate of reaction are dependent on the concentrations of the thiophenol and the radical initiator. cdnsciencepub.com

A deuterium (B1214612) isotope effect has been measured for the reaction of 2,4,6-tri-tert-butylphenol, with a value of (k₆)AH/(k₆)AD = 10.0, confirming that the abstraction of the phenolic hydrogen is the rate-determining step in the inhibition reaction. cdnsciencepub.com A similar significant isotope effect would be expected for the corresponding thiophenol.

Thermodynamic data for 2,4-di-tert-butylthiophenol is not extensively reported. However, data for the analogous 2,4-di-tert-butylphenol can provide an estimation.

| Thermodynamic Property | Value for 2,4-Di-tert-butylphenol | Reference |

|---|---|---|

| Enthalpy of Vaporization (ΔvapH°) | 17.3 ± 0.1 kcal/mol | nist.gov |

| Enthalpy of Sublimation (ΔsubH°) | 22.2 ± 0.67 kcal/mol | nist.gov |

These values reflect the energy required to overcome intermolecular forces in the condensed phase. Similar data for 2,4-di-tert-butylthiophenol would be influenced by the different intermolecular interactions (e.g., weaker hydrogen bonding, stronger van der Waals forces) associated with the thiol group compared to the hydroxyl group.

Coordination Chemistry and Metal Complexation of 2,4 Di Tert Butylthiophenol Derivatives

Elucidation of Ligand Properties of Alkylated Thiophenols

Thiophenols are a class of organosulfur compounds featuring a sulfhydryl (-SH) group attached to an aromatic ring. Their coordination chemistry is largely dictated by the properties of the sulfur atom, which can be deprotonated to form a thiolate anion (ArS⁻), a potent nucleophile that readily coordinates to metal centers.

The introduction of alkyl groups, such as the two bulky tert-butyl groups in 2,4-Di-tert-butylthiophenol, significantly modifies the ligand's properties in several key ways:

Steric Hindrance: The tert-butyl groups at the ortho and para positions create substantial steric bulk around the sulfur donor atom. This steric hindrance can influence the coordination number and geometry of the resulting metal complexes, often preventing the formation of polymeric structures and favoring lower-coordinate species. It can also protect the metal center, influencing its reactivity.

Electronic Effects: Alkyl groups are electron-donating. The two tert-butyl groups on the phenyl ring increase the electron density on the sulfur atom. This enhanced electron-donating ability strengthens the bond between the sulfur and the metal center, thereby increasing the stability of the complex. The electronic environment provided by these bulky groups can also tune the redox potential of the metal center.

These properties make 2,4-Di-tert-butylthiophenol and its derivatives valuable ligands for stabilizing various metal ions in different oxidation states and for creating unique coordination environments that can lead to novel reactivity and catalytic activity.

Formation and Characterization of Transition Metal Complexes

Derivatives of 2,4-Di-tert-butylthiophenol readily form complexes with a variety of transition metals. The synthesis typically involves the reaction of a metal salt with the thiophenol ligand, which is often deprotonated in situ using a base. The resulting metal-thiolate complexes can be mononuclear or dinuclear, depending on the ligand architecture and reaction conditions.

For instance, dinuclear nickel(II) and palladium(II) complexes have been prepared using tridentate amine-thiolate ligands derived from 4-tert-butyl-2,6-di(aminomethyl)thiophenol. researchgate.net Similarly, a novel amine-thiolate ligand derived from 2,6-bis(aminomethyl)-4-tert-butylthiophenol has been used to synthesize dinuclear complexes of iron, cobalt, and nickel, featuring a central N₃M(μ₂-SR)₃MN'₃ core structure. acs.org

Characterization of these complexes relies on a suite of analytical techniques, including elemental analysis, IR, NMR, and UV-Vis spectroscopies, to confirm their composition and provide insights into their electronic structure.

Cobalt(II) and Cobalt(III) Complexation with Aminosubstituted 2,4-Di-tert-butylthiophenol Ligands

A particularly well-studied area is the coordination chemistry of 6-amino-2,4-di-tert-butylthiophenol with cobalt ions. researchgate.net This ligand has proven to be "redox-non-innocent," meaning it can actively participate in the redox chemistry of the complex rather than acting as a passive spectator. researchgate.net

The coordination of 6-amino-2,4-di-tert-butylthiophenol (H[L-S(AP)]) with cobalt(II) ions has been investigated in detail. researchgate.net In the absence of oxygen, the reaction can yield the complex [Co-II(L-S(AP))₂]. researchgate.net However, upon exposure to air, the ligand and metal center can undergo oxidation. nih.gov

This reactivity leads to the formation of cobalt complexes where the ligand exists in different protonation and oxidation states, including the one-electron oxidized o-iminobenzosemiquinonate form, which is a π-radical. researchgate.net This results in the formation of cobalt(II) and cobalt(III) complexes containing these radical ligands, such as [Co-II(L-S(ISQ))₂] and [Co-III(L-S(ISQ))₂]. researchgate.net The reversible binding of dioxygen (O₂) to some of these cobalt(II) complexes has also been demonstrated, a process that involves both the metal center and the non-innocent ligand. marquette.edunih.gov This cooperative metal-ligand reactivity is crucial for understanding mechanisms of oxygen activation. marquette.edunih.gov

Structural Analysis of Metal-Thiophenol Adducts

For the cobalt complexes with 6-amino-2,4-di-tert-butylthiophenol derivatives, X-ray crystallography has been essential in identifying the different oxidation and protonation levels of the ligand. researchgate.net For example, the structure of [Co-II(L-S(ISQ))₂] was determined, confirming the coordination of the radical semiquinonate form of the ligand to the cobalt center. researchgate.net

In another example, the crystal structure of a dinuclear palladium(II) complex with 2,6-diformyl-4-tert-butylthiophenol dioxime revealed that the two palladium centers are in distorted square-planar environments. researchgate.net The study of a dinuclear cobalt(III) complex, [Co-III₂(1)₃]³⁺ (where 1 is 2,6-bis(aminomethyl)-4-tert-butylthiophenol), showed that it consists of two fac-octahedral N₃Co-III(SR)₃ units bridged by the thiolate sulfur atoms. acs.org

Selected bond distances for a cobalt(II) complex with a 2-amino-4,6-di-tert-butylthiophenol derivative are presented in the table below. nih.gov

| Bond | Length (Å) |

| Co–S | 2.23 - 2.29 |

| Average Co–N(Tp) | 2.09 |

Table 1: Selected bond distances for a five-coordinate cobalt(II) complex featuring a 2-amino-4,6-di-tert-butylthiophenol ligand and a hydrotris(pyrazol-1-yl)borate (Tp) co-ligand. Data sourced from nih.gov.

Spectroscopic and Electronic Properties of Coordination Compounds

Spectroscopic techniques are vital for understanding the electronic structure and properties of these coordination compounds.

UV-Vis Spectroscopy: The electronic spectra of these complexes show characteristic absorption bands. For the cobalt complexes with aminosubstituted 2,4-di-tert-butylthiophenol, these bands arise from d-d transitions on the metal center as well as ligand-to-metal charge-transfer (LMCT) transitions. nih.gov For instance, the oxidized complex [CoII(TpPh2)(tBu2ITSQ)] displays intense absorption bands at 485 nm, 600 nm, and 980 nm in CH₂Cl₂. nih.gov

NMR Spectroscopy: ¹H NMR spectroscopy is used to characterize the diamagnetic complexes and to probe the structure of the ligands coordinated to the metal. For paramagnetic complexes, NMR signals can be broad but still provide valuable structural information. For example, the diamagnetic dinuclear Co(III) complex [Co-III₂(3)][ClO₄]₃ showed C₃ symmetry in solution based on its NMR spectrum. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying paramagnetic species, such as complexes containing Co(II) or radical ligands. The technique provides information about the electronic ground state and the distribution of the unpaired electron(s). The electronic structures of the cobalt-iminobenzosemiquinonate complexes have been elucidated in part through EPR spectroscopy and magnetochemistry. researchgate.net

The electrochemical properties are often studied using cyclic voltammetry, which reveals the redox potentials of the metal center and ligand. The complex [Co-II(L-S(ISQ))₂] was shown to undergo a reversible metal-centered oxidation to [Co-III(L-S(ISQ))₂]⁺ and a reduction to [Co-I(L-S(ISQ))₂]⁻. researchgate.net

| Complex | λ_max (nm) (ε, M⁻¹cm⁻¹) in CH₂Cl₂ |

| [CoII(TpMe2)(tBu2ATP-H)] (1) | 351 (1800), 385 (sh), 440 (600), 552 (200), 630 (sh) |

| [CoII(TpMe2)(tBu2ITSQ)] (3) | 490 (2500), 615 (1760), 1030 (540) |

| [CoII(TpPh2)(tBu2ITSQ)] (4*) | 490 (4900), 540 (4950), 925 (1460) |

Table 2: UV-Vis spectral data for selected cobalt complexes with 2-amino-4,6-di-tert-butylthiophenol derivatives. (sh = shoulder). Data sourced from nih.gov.

Catalytic Applications of Metal-Thiophenol Complexes

The unique steric and electronic environments created by 2,4-di-tert-butylthiophenol-derived ligands can impart catalytic activity to their metal complexes.

Dinuclear palladium(II) complexes of 2,6-diformyl-4-tert-butylthiophenol dioxime have been investigated as catalysts in the Mizoroki-Heck C-C coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. researchgate.net

Furthermore, cobalt complexes bearing aminophenol-derived ligands, including 2-amino-4,6-di-tert-butylphenol, have been shown to be catalytically competent in the aerobic oxidative cyclization of aminophenols with isonitriles. nih.gov Both the isolated Co(II) and Co(III) species were found to be active, with spectroscopic studies suggesting that the reaction proceeds through a ligand-based radical intermediate. nih.gov This highlights how the redox-non-innocence of the ligand can be harnessed for catalysis.

Advanced Spectroscopic Characterization of 2,4 Di Tert Butylthiophenol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for elucidating the solution-state structure of 2,4-Di-tert-butylthiophenol.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the thiol proton (SH), and the protons of the two tert-butyl groups. The aromatic protons would appear as a set of coupled multiplets in the range of approximately 7.0-7.5 ppm. The thiol proton would likely present as a broad singlet, with its chemical shift being concentration and solvent dependent. The eighteen protons of the two tert-butyl groups would appear as two sharp singlets, likely at slightly different chemical shifts due to their different positions on the aromatic ring (ortho and para to the thiol group).

¹³C NMR: A carbon-13 NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. This would include four signals for the aromatic carbons (two substituted and two protonated), a signal for the carbon atom bonded to sulfur, and separate signals for the quaternary and methyl carbons of the two non-equivalent tert-butyl groups.

A data table for expected NMR shifts would be formatted as follows:

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| SH | Data not available | - |

| Aromatic CH | Data not available | Data not available |

| C-SH | - | Data not available |

| C-tert-butyl | - | Data not available |

| Quaternary tert-butyl C | - | Data not available |

| Methyl C (tert-butyl) | Data not available | Data not available |

Analysis using Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman would provide information on the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum would be expected to show a characteristic S-H stretching vibration, which is typically weaker than the O-H stretch of phenols and appears in the region of 2550-2600 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic ring and the aliphatic tert-butyl groups (around 2850-3100 cm⁻¹), aromatic C=C stretching bands (around 1450-1600 cm⁻¹), and C-S stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would be complementary, often providing stronger signals for the symmetric vibrations and the C-S bond.

A summary of key vibrational bands would be presented as:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) ** |

| S-H Stretch | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available |

| Aliphatic C-H Stretch | Data not available | Data not available |

| Aromatic C=C Stretch | Data not available | Data not available |

| C-S Stretch | Data not available | Data not available |

Mass Spectrometry (MS) for Molecular and Fragmentation Studies

Mass spectrometry would be used to determine the molecular weight and to study the fragmentation pathways of the molecule under ionization. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₄H₂₂S). Common fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) or a tert-butyl group ([M-57]⁺), which are characteristic of molecules containing tert-butyl substituents.

A table summarizing the mass spectrometry data would look like this:

| m/z Value | Proposed Fragment Identity | Relative Intensity (%) |

| 222 | [M]⁺ | Data not available |

| 207 | [M - CH₃]⁺ | Data not available |

| 165 | [M - C₄H₉]⁺ | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the molecule. For 2,4-Di-tert-butylthiophenol, dissolved in a suitable solvent like ethanol (B145695) or cyclohexane, one would expect to observe absorption bands in the UV region corresponding to π → π* transitions of the substituted benzene (B151609) ring. The presence of the sulfur atom and the alkyl groups would influence the position and intensity of these absorption maxima (λ_max). For instance, studies on related compounds like 4-tert-butylbenzenethiol show specific absorption features that are analyzed in the context of their use in materials like gold nanoclusters. researchgate.net

| Solvent | λ_max (nm) | **Molar Absorptivity (ε, M⁻¹cm⁻¹) ** | Transition |

| Data not available | Data not available | Data not available | π → π* |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise bond lengths, bond angles, and information on intermolecular interactions. To date, a crystal structure for 2,4-Di-tert-butylthiophenol has not been reported in open-access crystallographic databases. If a suitable single crystal were grown, the analysis would reveal the precise geometry of the C-S-H group, the conformation of the tert-butyl groups relative to the benzene ring, and how the molecules pack in the crystal lattice through interactions such as van der Waals forces or potential weak hydrogen bonding.

A crystallographic data table would be structured as follows:

| Parameter | Value |

| Chemical Formula | C₁₄H₂₂S |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Length (C-S) | Data not available |

| Bond Length (S-H) | Data not available |

| Bond Angle (C-S-H) | Data not available |

Computational and Theoretical Investigations of 2,4 Di Tert Butylthiophenol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to analyze the distribution of electrons, which governs the molecule's stability and reactivity.

For 2,4-Di-tert-butylthiophenol, these calculations would typically reveal key energetic and electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity.

While specific quantum chemical studies detailing the electronic structure and energetics of 2,4-Di-tert-butylthiophenol were not found in available research, such analyses are a standard approach for characterizing similar phenolic and thiophenolic compounds.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This provides a detailed view of the conformational flexibility of a molecule and its stability when interacting with other molecules, such as proteins or solvents.

In a recent computational study, 2,4-Di-tert-butylthiophenol was evaluated as a potential inhibitor of the AcrD efflux pump protein in Salmonella Typhimurium. researchgate.net As part of this research, molecular dynamics simulations were performed using GROMACS software to analyze the stability of the ligand-receptor complex. researchgate.netresearchgate.net These simulations, often run for nanoseconds, track the trajectory of the complex to assess parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg). researchgate.netresearchgate.net Such analyses determine if the compound remains stably bound within the target's active site or if it undergoes significant conformational changes that would disrupt the interaction. researchgate.net In the specific study, while the methodology was applied to a list of compounds including 2,4-Di-tert-butylthiophenol, the detailed stability analysis focused on other compounds that showed higher binding affinities in initial docking screens. researchgate.net

Prediction of Chemical Reactivity and Reaction Mechanisms

Theoretical methods are crucial for predicting how a molecule will behave in a chemical reaction. By analyzing the electronic properties derived from quantum chemical calculations, such as the electron density distribution and molecular orbital shapes, chemists can predict which sites on the 2,4-Di-tert-butylthiophenol molecule are most likely to be involved in reactions. For instance, the sulfur atom of the thiol group and specific positions on the aromatic ring are expected to be key reactive centers.

Experimentally, 2,4-Di-tert-butylthiophenol has been identified as a volatile organic compound (VOC) produced by various microorganisms, such as Bacillus subtilis, and it exhibits significant antifungal properties. nih.govfrontiersin.orgmdpi.comnih.gov This biological activity implies a degree of chemical reactivity that allows it to interfere with the cellular processes of fungi. nih.govfrontiersin.org Computational models could be employed to investigate the mechanisms behind this activity, for example, by simulating its interaction with key fungal enzymes or its potential to induce oxidative stress.

In-silico Simulation of Spectroscopic Signatures

Computational methods can simulate the spectroscopic signatures of a molecule, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectra. These simulations are invaluable for interpreting experimental data and confirming the structure of a compound. For example, Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic transitions that correspond to peaks in a UV-Vis spectrum.

Experimentally, 2,4-Di-tert-butylthiophenol is typically identified in complex mixtures using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). acs.orgmdpi.com However, dedicated studies featuring the in-silico simulation of its various spectroscopic signatures to compare with experimental data are not prominent in the current literature. Such theoretical spectra would serve as a valuable reference for its unambiguous identification.

Theoretical Studies on Ligand-Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds for potential biological activity.

2,4-Di-tert-butylthiophenol has been included in several in-silico screening studies to assess its potential as a bioactive agent. In one study, it was part of a library of compounds from the fungus Fusarium nygamai tested virtually as inhibitors of the Salmonella Typhimurium AcrD efflux pump. researchgate.net The study utilized AutoDock Tools for the molecular docking procedure to predict binding interactions and affinity. researchgate.net In another research effort, extracts from Plectranthus amboinicus containing 2,4-di-tert-butylthiophenol were analyzed, and their constituent compounds were docked against various enzyme targets, including Glutathione S-Transferase, using AutoDock Vina to explore potential mechanisms for their observed pesticidal effects. mbimph.com

These studies also involve the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for evaluating a compound's drug-likeness. The table below presents some computationally predicted properties for 2,4-Di-tert-butylthiophenol from one such screening study. researchgate.net

| Property | Predicted Value |

|---|---|

| Molecular Weight (g/mol) | 222.39 |

| LogP (Octanol/Water Partition Coefficient) | 4.61 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 0 |

| Topological Polar Surface Area (TPSA) | 38.80 |

Exploration of Specialized Applications of 2,4 Di Tert Butylthiophenol

Potential Role as Antioxidants and Polymer Stabilizers

2,4-Di-tert-butylthiophenol, a sterically hindered thiophenol, exhibits potential as an antioxidant and a stabilizer for polymeric materials. The antioxidant capabilities of analogous phenolic compounds, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), are well-established. vinatiorganics.commdpi.com These compounds function by donating a hydrogen atom from the hydroxyl or thiol group to scavenge free radicals, a process that is central to inhibiting oxidative degradation. vinatiorganics.com The bulky tert-butyl groups on the aromatic ring enhance the stability of the resulting radical, thereby increasing its effectiveness as an antioxidant. mdpi.comguidechem.com

The corresponding phenol (B47542), 2,4-DTBP, is a precursor in the synthesis of widely used antioxidants like tris(2,4-di-tert-butylphenyl)phosphite (a secondary antioxidant) and other UV stabilizers for polymers such as polyolefins, plastics, and rubber. vinatiorganics.commdpi.comwikipedia.org While the direct application of 2,4-di-tert-butylthiophenol as a commercial polymer stabilizer is not as extensively documented, its structural similarity to effective phenolic antioxidants suggests a similar function. The sulfur atom in the thiophenol may impart different reactivity and performance characteristics, such as altered thermal stability and compatibility with various polymer matrices. mdpi.comguidechem.com Hindered phenols are known to protect materials from degradation due to high temperatures and UV damage by neutralizing free radicals. mdpi.com

Utilization as Intermediates in Complex Organic Synthesis

2,4-Di-tert-butylthiophenol is a valuable intermediate in the field of organic synthesis. One of the primary methods for its synthesis involves the Newman-Kwart rearrangement, which efficiently converts phenols into the corresponding thiophenols. thieme-connect.com This transformation is crucial for accessing a variety of sterically hindered thiophenols that serve as building blocks for more complex molecules. thieme-connect.com

The nucleophilic nature of the sulfur atom in 2,4-di-tert-butylthiophenol allows it to participate in a wide range of chemical reactions to form sulfur-containing compounds like thioethers. acs.orgorganic-chemistry.org The steric hindrance provided by the two tert-butyl groups can direct the regioselectivity and stereoselectivity of these reactions, making it a useful tool for chemists to construct specific molecular architectures. acs.org Its utility is highlighted in its use as a raw material for phosphite (B83602) antioxidants and as an intermediate in the preparation of pharmaceuticals and fragrances. fishersci.fi The alkylated phenol counterparts are key intermediates for a variety of products including resins, surface coatings, and rubber chemicals. google.com

While specific documented uses of 2,4-di-tert-butylthiophenol in asymmetric synthesis are limited, the broader class of thiophenols and their derivatives, chiral thioethers, are significant in this specialized field of chemistry. rsc.org Chiral thiols and thiophenols are employed as powerful tools in developing new reagents and catalysts for asymmetric synthesis. rsc.orgcapes.gov.br

These sulfur-containing molecules can act as chiral ligands for metal catalysts, which then mediate a variety of chemical transformations to produce chiral molecules with high enantioselectivity. rsc.orgnih.gov The principle involves the transfer of chirality from the ligand to the product of the reaction. For instance, chiral C2-symmetric arylthiol catalysts have been developed for highly enantioselective hydroamination reactions. nih.gov The synthesis of chiral tertiary thiols and thioethers, although challenging, is an active area of research due to the importance of these compounds in medicinal and biological chemistry. beilstein-journals.org The bulky nature of the di-tert-butyl substitution pattern, as seen in 2,4-di-tert-butylthiophenol, could be strategically incorporated into chiral ligand design to enhance stereochemical control in asymmetric catalysis. beilstein-journals.org

Development in Materials Science and Specialty Chemicals

In the realm of materials science, 2,4-di-tert-butylthiophenol and its derivatives hold promise for the creation of new functional materials. Thiophenols are utilized to functionalize the surfaces of nanoparticles, such as gold nanoparticles, which can enhance their catalytic activity. researchgate.net This surface modification can alter the physical and chemical properties of the nanoparticles, including their solubility and dispersibility in different media, leading to materials with novel electronic, optical, or catalytic functionalities. most.gov.bd For example, thiophenol-functionalized platinum(II) bis(acetylide) complexes have been synthesized and show luminescent properties, suggesting potential applications in optoelectronic devices. most.gov.bd

As a specialty chemical, 2,4-di-tert-butylthiophenol serves as a precursor for a range of other chemicals with specific industrial uses. sumitomoseika.co.jp Its structural analogue, 4-tert-butylthiophenol, is noted for its role as a stabilizer and antioxidant in polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. guidechem.com The unique properties conferred by the di-tert-butyl substitution pattern make 2,4-di-tert-butylthiophenol a valuable component in the development of high-performance materials and specialty chemicals. solubilityofthings.com

Investigation of Bioactive Properties in Academic Contexts

The bioactive properties of 2,4-di-tert-butylthiophenol and its phenolic counterpart, 2,4-di-tert-butylphenol (2,4-DTBP), have been the subject of significant academic research. 2,4-DTBP, which has been isolated from numerous natural sources including bacteria, fungi, and plants, is known to exhibit a broad spectrum of biological activities. researchgate.netnih.gov These include antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. mdpi.comvinatiorganics.comresearchgate.net

Studies have shown that 2,4-DTBP can inhibit the growth of various pathogenic bacteria and fungi. researchgate.netnih.gov For instance, it has demonstrated strong antimicrobial activity against Bacillus cereus and Cutibacterium acnes, the latter being a bacterium associated with acne. mdpi.com The compound has also been identified as an anti-methicillin-resistant Staphylococcus aureus (MRSA) agent produced by Streptomyces sp. japsonline.com While the bioactivity of 2,4-di-tert-butylthiophenol itself is less explored, the known antimicrobial effects of related substituted thiophenols and triazole-3-thiols suggest that it could also possess interesting biological properties. dovepress.comuran.uaneliti.compensoft.net The introduction of a thiol group in place of a hydroxyl group can significantly alter the biological profile of the molecule.

Future Directions and Emerging Research Avenues

Advancement of Novel and Efficient Synthetic Protocols

While general methods for the synthesis of substituted thiophenols exist, the development of highly efficient, selective, and scalable protocols for 2,4-Di-tert-butylthiophenol remains a key research objective. Future work will likely focus on improving upon existing strategies, such as the Friedel-Crafts alkylation of thiophenol with isobutylene (B52900), which is a common method for the analogous phenol (B47542) compound. wikipedia.org Research into novel catalytic systems, perhaps utilizing solid acid catalysts like zeolites or tungstophosphoric acid on mesoporous silica (B1680970) (TPA-SBA-15), could lead to higher yields and selectivity, minimizing the formation of isomeric byproducts. researchgate.net

Another promising avenue is the development of multi-step synthetic routes that offer greater control over the substitution pattern. For instance, methods analogous to the synthesis of the related compound 2,6-di-tert-butyl-4-mercaptophenol (B120284) could be adapted. This could involve the synthesis of a 2,4-di-tert-butyl-1-thiocyanatobenzene intermediate, followed by a controlled reduction using reagents like lithium aluminum hydride to yield the desired thiophenol. The optimization of reaction conditions, including temperature, solvent, and catalyst loading, will be crucial for creating cost-effective and environmentally benign synthetic processes. google.com

Discovery of New Catalytic Systems Incorporating Thiophenol Ligands

The electron-donating nature and steric bulk of 2,4-Di-tert-butylthiophenol make it an excellent candidate for use as a ligand in transition-metal catalysis. The sulfur atom can coordinate to a metal center, while the tert-butyl groups can create a specific steric environment around the metal, influencing the selectivity and activity of the catalyst.

Future research will focus on synthesizing and characterizing novel metal complexes featuring this thiolate ligand. Palladium complexes, for example, are widely used in cross-coupling reactions, and incorporating a bulky thiolate ligand could lead to catalysts with enhanced stability and activity, particularly for challenging transformations involving sterically demanding substrates. nih.gov Research into the synthesis of hindered thiolate ligands and their complexes with metals like Nickel(II), Palladium(II), and Rhodium(I) has already shown promise. acs.orgmjcce.org.mk The unique steric and electronic properties conferred by the 2,4-di-tert-butylphenyl group could lead to fourth-generation catalysts for reactions like C-N and C-S bond formation. nih.gov

Expansion into Advanced Materials and Functional Molecules

The ability of thiols to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, is well-documented. harvard.edu The specific structure of the 2,4-Di-tert-butylthiophenol molecule could be exploited to create highly ordered and robust functional surfaces. The bulky tert-butyl groups would influence the packing density and orientation of the molecules in the monolayer, thereby controlling macroscopic properties like wettability, adhesion, and corrosion resistance. harvard.edu

Furthermore, bulky thiolate ligands play a crucial role in stabilizing metal nanoparticles. frontiersin.org Future investigations will likely explore the use of 2,4-Di-tert-butylthiophenol as a capping agent for gold, silver, or quantum dot nanoparticles. The steric hindrance provided by the ligand could prevent agglomeration and control the size and shape of the nanoparticles during synthesis. This would allow for the tuning of their optical and electronic properties for applications in sensing, bio-imaging, and electronics. nih.govmdpi.com The development of thiol-ene photopolymerization systems also presents an opportunity for incorporating such thiols into advanced polymer networks for applications like 3D printing of optical devices. researchgate.net

Comprehensive Understanding of Structure-Property Relationships

A fundamental understanding of how the molecular structure of 2,4-Di-tert-butylthiophenol dictates its physical and chemical properties is essential for its rational application. Future research should employ a combination of experimental and theoretical techniques to build a comprehensive structure-property relationship profile.

Experimental studies could involve detailed spectroscopic analysis (NMR, IR, UV-Vis) and X-ray crystallography to elucidate its electronic structure and solid-state packing. Techniques like scanning tunneling microscopy (STM) could be used to study the behavior of individual molecules on surfaces, including their adsorption geometry and reactivity, similar to studies performed on other substituted thiophenols. nih.gov Investigating how the bulky substituents affect the pKa of the thiol group and its redox potential will be crucial for predicting its behavior in different chemical environments, from catalytic reactions to biological systems. mdpi.com Analyzing the network structures formed in polymerization reactions can also provide insight into how steric hindrance affects reactivity and the final properties of the material. mdpi.com

Computational Design of Engineered Thiophenol Derivatives

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules. Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the geometric, electronic, and thermodynamic properties of 2,4-Di-tert-butylthiophenol and its hypothetical derivatives.

Future research will undoubtedly leverage computational modeling to design new thiophenol-based molecules with tailored properties. For example, molecular docking simulations could predict the binding affinity of metal-thiophenol complexes with biological targets or the interaction of these molecules as ligands in catalytic cycles. nih.govfrontiersin.orgnih.gov Computational screening can identify promising derivatives with optimized electronic properties for use in molecular electronics or as fluorescent probes. rsc.org By modifying the position or nature of the alkyl substituents, researchers can computationally explore a vast chemical space to identify candidates with enhanced performance for specific applications before committing to their synthesis and experimental validation.

Q & A

Q. How can researchers validate the environmental persistence of 2,4-Di-tert-butylthiophenol using advanced analytical techniques?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。